Ilmofosine

Catalog No.
S603976
CAS No.
83519-04-4
M.F
C26H56NO5PS
M. Wt
525.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ilmofosine

CAS Number

83519-04-4

Product Name

Ilmofosine

IUPAC Name

[2-(hexadecylsulfanylmethyl)-3-methoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

Molecular Formula

C26H56NO5PS

Molecular Weight

525.8 g/mol

InChI

InChI=1S/C26H56NO5PS/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-34-25-26(23-30-5)24-32-33(28,29)31-21-20-27(2,3)4/h26H,6-25H2,1-5H3

InChI Key

ODEDPKNSRBCSDO-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCSCC(COC)COP(=O)([O-])OCC[N+](C)(C)C

Synonyms

1-hexadecylmercapto-2-methoxymethyl-3-propylphosphoric acid monocholine ester, 1-mercaptohexadecyl-2-methoxymethyl-syn-glycero-3-phosphocholine, BM 41.440, BM-41440, HMMPAM, ilmofosine, ilmofosine, hydroxide inner salt, (+-)-isomer, SH-MM-lysolecithin

Canonical SMILES

CCCCCCCCCCCCCCCCSCC(COC)COP(=O)([O-])OCC[N+](C)(C)C

Anticancer Properties:

Ilmofosine has been studied for its ability to inhibit the growth and proliferation of cancer cells. It is believed to work through multiple mechanisms, including inducing cell death (apoptosis) and inhibiting the formation of new blood vessels (angiogenesis) that tumors need to grow []. Preclinical studies have shown promise in various cancer types, but clinical trials haven't yielded significant results yet [].

Source

Anticancer Drug Development Guide: Preclinical Screening, Clinical Trials, and Regulatory Approval

Neuroprotective Effects:

Research suggests that Ilmofosine might have neuroprotective properties. Studies have shown it can protect nerve cells from damage caused by stroke, ischemia (lack of blood flow), and excitotoxicity (overactivation of glutamate receptors). These findings indicate potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Immunomodulatory Effects:

Ilmofosine has been shown to modulate the immune system. It can stimulate the activity of natural killer (NK) cells, which play a role in fighting tumors and viruses. This suggests potential applications in boosting the immune system and fighting infections.

Source

Immunomodulatory effects of ilmofosine:

Ilmofosine, also known as BM 41.440, is a synthetic thioether phospholipid that has garnered attention for its potential as an anti-cancer agent. Structurally, it is an analogue of edelfosine, featuring modifications that enhance its biological activity. Specifically, ilmofosine is characterized by a trimethylammonioethyl group and a hexadecylthio group, which contribute to its amphiphilic properties and ability to interact with cellular membranes .

That are pivotal in its synthesis and biological activity. One significant reaction involves the formation of thiazolium compounds when reacted with thiazole derivatives. This highlights the compound's versatility in synthetic organic chemistry and its potential for further modification . The synthesis of ilmofosine typically involves the reaction of hexadecanethiol with appropriate alkylating agents to form the desired thioether structure .

The synthesis of ilmofosine involves several key steps:

  • Formation of Thioether Linkage: The reaction between hexadecanethiol and an appropriate alkylating agent leads to the formation of the thioether bond.
  • Phosphorylation: The resulting thioether compound is then phosphorylated to introduce the phosphocholine moiety, which is essential for its biological activity.
  • Purification: The final product undergoes purification processes to ensure high purity and yield for further biological testing .

Ilmofosine has several applications primarily in oncology and parasitology:

  • Cancer Treatment: It is being investigated as a potential treatment for various cancers due to its ability to induce apoptosis and enhance the efficacy of existing chemotherapeutic agents .
  • Leishmaniasis Treatment: The compound has shown efficacy against Leishmania species, making it a candidate for treating this neglected tropical disease .

Research has focused on the interactions of ilmofosine with various cellular components, particularly membrane lipids. Its amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane dynamics and potentially altering signal transduction pathways within cancer cells. Studies have indicated that ilmofosine can modulate membrane fluidity and permeability, which may contribute to its cytotoxic effects on tumor cells .

Ilmofosine shares structural similarities with several other alkyl-lysophospholipids, notably edelfosine and miltefosine. Here are some comparisons highlighting its uniqueness:

CompoundStructure FeaturesBiological ActivityUnique Aspects
IlmofosineThioether phospholipidAnti-cancer; leishmanicidalEnhanced interaction with membranes
EdelfosineEther phospholipidAnti-cancerLess potent than ilmofosine
MiltefosineAlkyl-lysophospholipidAnti-leishmanialMost active against Leishmania

Ilmofosine's unique thioether linkage provides distinct pharmacological properties compared to its analogues, making it a subject of ongoing research in therapeutic applications.

The synthesis of ilmofosine (1-hexadecylthio-2-methoxymethyl-rac-glycero-3-phosphocholine) has been accomplished through several distinct synthetic routes, each employing different strategic approaches to construct the complex thioether phospholipid structure [5]. The most extensively documented traditional synthesis methods involve multi-step sequences that establish the characteristic thioether linkage, methoxymethyl substitution, and phosphocholine head group.

Propenoic Acid Pathway

The primary traditional synthesis route begins with 2-(hydroxymethyl)-2-propenoic acid ethyl ester as the starting material [5]. This pathway proceeds through a carefully orchestrated sequence of transformations. The initial step involves bromination using phosphorus tribromide in ethyl ether to generate the corresponding 2-bromomethyl derivative [5]. This brominated intermediate serves as an electrophilic center for subsequent nucleophilic substitution with hexadecylthiol in the presence of triethylamine, yielding 2-(hexadecylsulfanyl)-2-propenoic acid ethyl ester [5].

The ester functionality is then reduced using diisobutylaluminum hydride to afford 3-(hexadecylsulfanyl)-2-methylene-1-propanol [5]. Methylation of this intermediate with sodium hydride and methyl iodide produces the corresponding methyl ether [5]. The critical hydroboration step employs borane dimethyl sulfide complex followed by oxidation with sodium perborate to establish the required hydroxyl functionality, generating 3-(hexadecylsulfanyl)-2-(methoxymethyl)-1-propanol [5]. The final phosphorylation step utilizes phosphorus trichloride and condensation with choline para-toluenesulfonate to complete the synthesis [5].

Alternative Synthetic Routes

A second traditional approach employs hexadecanol as the starting material through cyclic phosphate methodology [5]. This route involves reaction of hexadecanol with cyclic chlorophosphate ester in the presence of diisopropylethylamine in dichloromethane [5]. The resulting cyclic hexadecyl phosphate undergoes bromination with molecular bromine to yield a mixed 2-bromoethyl hexadecyl bromophosphate ester [5]. Final condensation with trimethylamine in acetonitrile/isopropanol/chloroform mixture furnishes the target phosphorylcholine ester [5].

A third synthetic pathway utilizes (R)-O-benzylglycidol as the chiral starting material [5]. This enantioselective approach involves nucleophilic ring opening with octadecanol using sodium hydride in dimethylformamide, followed by methylation and subsequent debenzylation via catalytic hydrogenation [5]. The resulting primary alcohol undergoes phosphorylation and choline incorporation to complete the synthesis [5].

Synthesis RouteStarting MaterialKey StepsFinal Transformation
Propenoic Acid Pathway2-(hydroxymethyl)-2-propenoic acid ethyl esterBromination, thiol addition, reduction, methylation, hydroborationPhosphorylation with choline tosylate
Cyclic Phosphate MethodHexadecanolCyclic phosphate formation, brominationQuaternization with trimethylamine
Benzylglycidol Route(R)-O-benzylglycidolRing opening, methylation, debenzylationPhosphorylation with choline tosylate

Improved Synthesis Strategies

Stereochemical Control Considerations

The stereochemical aspects of ilmofosine synthesis have received considerable attention, particularly regarding the control of absolute configuration at the glycerol backbone [33]. While ilmofosine is typically employed as a racemic mixture clinically, enantioselective synthetic approaches have been developed to access optically pure materials for mechanistic studies [33]. The improved synthetic strategies focus on utilizing chiral starting materials or implementing asymmetric transformations to achieve stereochemical control [33].

The benzylglycidol-based route represents a significant advancement in stereochemical control, employing (R)-O-benzylglycidol to establish the desired absolute configuration from the outset [5]. This approach eliminates the need for subsequent resolution procedures and ensures consistent stereochemical outcomes throughout the synthetic sequence [5]. The chiral epoxide serves as an effective chiral auxiliary, directing the stereochemical course of subsequent transformations [5].

Raw Material Efficiency Optimization

Significant improvements in raw material efficiency have been achieved through optimization of reaction conditions and reagent stoichiometry [8]. The traditional synthesis often suffered from moderate yields due to incomplete conversions and side reactions [8]. Enhanced protocols have been developed that employ more efficient reducing agents and optimized reaction temperatures to maximize conversion rates [8].

The implementation of phase transfer catalysis conditions for methylation steps has substantially improved the efficiency of alkylation reactions [31]. This modification allows for reduced reagent quantities while maintaining high conversion rates [31]. Additionally, the use of alternative borane sources for hydroboration reactions has provided more consistent and predictable reaction outcomes [8].

Solvent selection optimization has emerged as a critical factor in improving overall synthetic efficiency [31]. The replacement of traditional solvents with more environmentally benign alternatives has been achieved without compromising reaction yields [31]. Green chemistry principles have been incorporated through the development of aqueous-based reaction conditions where feasible [31].

Temperature and Reaction Control Improvements

Enhanced temperature control protocols have been implemented to minimize side reactions and improve selectivity [8]. The traditional synthesis often employed ambient temperature conditions that led to competing reaction pathways [8]. Improved strategies utilize precisely controlled reaction temperatures, particularly during the critical phosphorylation step where temperatures of -20°C are maintained to prevent phosphate hydrolysis [8].

Reaction monitoring techniques have been integrated into improved synthetic protocols to enable real-time optimization [8]. The implementation of in-line analytical methods allows for immediate detection of reaction completion and prevents over-reaction or decomposition of sensitive intermediates [8].

Optimization ParameterTraditional ApproachImproved StrategyBenefit Achieved
Temperature ControlAmbient conditionsPrecise temperature regulationReduced side reactions
Reagent StoichiometryExcess reagentsOptimized ratiosImproved efficiency
Solvent SelectionChlorinated solventsGreen alternativesEnvironmental benefits
Reaction MonitoringEndpoint analysisReal-time monitoringProcess optimization

Structure Modification Effects on Activity Research

Alkyl Chain Length Investigations

Comprehensive structure-activity relationship studies have demonstrated the critical importance of alkyl chain length on biological activity [1] [29]. Research comparing different chain lengths has revealed that compounds with twelve-carbon chains exhibit significantly reduced activity compared to the sixteen-carbon ilmofosine [1]. Studies extending the chain length to fifteen and eighteen carbons have shown enhanced tumor uptake and retention properties [29].

The relationship between chain length and hydrophobic properties directly correlates with membrane insertion capabilities [29]. Compounds with shorter chains (C7-C10) demonstrate rapid clearance and minimal tumor accumulation, while longer chains (C15-C18) show delayed plasma clearance and enhanced tissue retention [29]. The optimal chain length appears to be in the C15-C18 range for maximizing biological activity while maintaining acceptable pharmacokinetic properties [29].

Investigation of branched versus linear alkyl chains has revealed that linear configurations provide superior activity profiles [29]. The linear hexadecyl chain in ilmofosine represents an optimal balance between hydrophobic character and membrane compatibility [29]. Branching at various positions along the alkyl chain consistently results in reduced biological activity [29].

Thioether Versus Ether Linkage Analysis

The thioether linkage in ilmofosine provides significant advantages over conventional ether-linked phospholipids in terms of metabolic stability [32]. Comparative studies have demonstrated that thioether bonds exhibit enhanced resistance to phospholipase-mediated hydrolysis compared to traditional ester linkages [32]. This stability advantage translates to improved in vivo persistence and sustained biological activity [32].

Research examining the electronic properties of sulfur versus oxygen linkages has revealed important differences in molecular conformation and membrane interaction [32]. The larger atomic radius of sulfur creates distinct steric effects that influence membrane insertion dynamics [32]. Additionally, the lower electronegativity of sulfur compared to oxygen alters the electronic distribution within the molecule, affecting intermolecular interactions [32].

Synthesis of various heteroatom-linked analogs has provided insights into the specificity requirements for biological activity [32]. While selenium-containing analogs retain some activity, they generally exhibit reduced potency compared to the sulfur-containing ilmofosine [32]. This suggests that the specific properties of sulfur are optimally suited for the intended biological function [32].

Phosphocholine Head Group Modifications

The quaternary ammonium functionality within the phosphocholine head group has been identified as essential for biological activity [48]. Systematic modification studies have demonstrated that replacement of the trimethylammonium group with hydrogen, primary amino, or tertiary butyl substituents results in complete loss of tumor uptake capability [48]. This finding underscores the critical importance of the positive charge for cellular recognition and uptake mechanisms [48].

Investigation of the distance between the phosphate and nitrogen centers has revealed optimal spacing requirements [41]. Modifications that alter this critical distance through insertion of additional methylene units or conformational constraints result in reduced biological activity [41]. The natural spacing found in phosphocholine appears to be optimally configured for biological recognition [41].

Studies examining alternative head group architectures, including phosphoethanolamine and phosphoserine derivatives, have consistently shown reduced activity compared to the phosphocholine analog [48]. The specific combination of phosphate ester linkage and quaternary ammonium functionality appears to be uniquely suited for the biological targets of ilmofosine [48].

Methoxymethyl Substitution Effects

The methoxymethyl group at the 2-position of the glycerol backbone serves multiple functional roles beyond simple steric effects [30]. Metabolic stability studies have demonstrated that this substitution provides protection against enzymatic hydroxylation and subsequent degradation [30]. The methoxy functionality effectively blocks potential sites of metabolic attack [30].

Comparative studies with hydroxymethyl and other alkoxymethyl derivatives have revealed the optimal nature of the methoxy substitution [30]. While ethoxymethyl and propoxymethyl analogs retain some activity, they generally exhibit reduced potency and altered pharmacokinetic profiles [30]. The methoxy group represents an optimal balance between steric protection and metabolic stability [30].

Structural FeatureModificationActivity EffectMechanism
Alkyl Chain LengthC12 vs C16 vs C18C16-C18 optimalMembrane insertion dynamics
Linkage TypeThioether vs EtherThioether superiorEnzymatic resistance
Head Group ChargeQuaternary vs PrimaryQuaternary essentialCellular recognition
Methoxy SubstitutionPresent vs AbsentPresent requiredMetabolic protection

Key Intermediates and Critical Reaction Steps

Critical Bromination Intermediate

The 2-bromomethyl derivative represents the first key intermediate in the primary synthetic pathway [5]. This electrophilic species is generated through the action of phosphorus tribromide on the hydroxymethyl starting material [5]. The bromination reaction requires careful control of temperature and reaction time to prevent over-bromination or elimination reactions [5]. The intermediate exhibits moderate stability under anhydrous conditions but readily undergoes nucleophilic substitution with thiol nucleophiles [5].

The formation of this brominated intermediate proceeds through a mechanism involving initial coordination of the hydroxyl oxygen to phosphorus tribromide, followed by nucleophilic attack by bromide ion [8]. The reaction is typically conducted in ethyl ether solvent to maintain anhydrous conditions and prevent hydrolysis of the phosphorus tribromide reagent [8]. Temperature control at 0°C to room temperature is essential to minimize side reactions [8].

Thioether Formation Step

The nucleophilic substitution reaction between hexadecylthiol and the brominated intermediate represents a critical carbon-sulfur bond-forming step [5]. This transformation employs triethylamine as both a base to deprotonate the thiol and as a nucleophile activator [5]. The reaction proceeds through an SN2 mechanism, with the thiol nucleophile attacking the primary bromide center [5].

Optimization of this step has focused on maximizing the nucleophilicity of the thiol while minimizing competing elimination reactions [31]. The use of stronger bases such as sodium hydride has been explored, but triethylamine provides the optimal balance between reactivity and selectivity [31]. Solvent selection is critical, with polar aprotic solvents providing enhanced reaction rates [31].

The stereochemical outcome of this reaction is determined by the mechanism of nucleophilic substitution [5]. The SN2 pathway ensures clean inversion of configuration at the reaction center, providing predictable stereochemical control [5]. This mechanistic understanding has enabled the development of enantioselective variants using chiral auxiliaries [5].

Reduction and Functional Group Manipulation

The reduction of the ester functionality using diisobutylaluminum hydride represents a pivotal transformation in the synthetic sequence [5]. This reduction must be carefully controlled to prevent over-reduction to the corresponding hydrocarbon [5]. Temperature control at -78°C is essential to maintain selectivity for the desired alcohol product [5].

The subsequent methylation reaction employs sodium hydride and methyl iodide under standard Williamson ether synthesis conditions [5]. This transformation requires anhydrous conditions to prevent competing hydrolysis reactions [5]. The use of phase transfer catalysts has been explored as a means to improve reaction efficiency and reduce reagent requirements [8].

Hydroboration-Oxidation Sequence

The hydroboration-oxidation sequence represents one of the most critical transformations in the synthesis [5]. This two-step process converts the alkene functionality to the corresponding alcohol with anti-Markovnikov regioselectivity [5]. The initial hydroboration employs borane dimethyl sulfide complex, which provides good regioselectivity and functional group tolerance [5].

The oxidation step utilizes sodium perborate as a mild oxidizing agent that converts the organoborane intermediate to the alcohol [5]. This reagent choice is critical to prevent over-oxidation or competing side reactions [5]. Alternative oxidizing agents such as hydrogen peroxide have been explored but generally provide inferior results [5].

Phosphorylation and Choline Incorporation

The final phosphorylation step represents the most challenging transformation in the synthetic sequence due to the sensitivity of phosphorus reagents [5]. Phosphorus trichloride is employed as the phosphorylating agent, typically in the presence of triethylamine as a base [5]. The reaction requires strict anhydrous conditions and low temperatures to prevent hydrolysis [5].

The condensation with choline para-toluenesulfonate occurs through nucleophilic attack of the choline nitrogen on the phosphorus center [5]. This quaternization reaction is typically conducted in chloroform solvent at reduced temperatures to maximize yields [5]. The para-toluenesulfonate counterion is displaced during this process, generating the final zwitterionic product [5].

Critical StepKey IntermediateReaction ConditionsSuccess Factors
Bromination2-bromomethyl derivativePBr3, ethyl ether, 0°CAnhydrous conditions
Thiol AdditionThioether esterHexadecylthiol, TEA, rtNucleophile activation
ReductionPrimary alcoholDIBAL, THF, -78°CTemperature control
HydroborationSecondary alcoholBH3·S(CH3)2, NaBO3Regioselectivity
PhosphorylationFinal productPOCl3, choline tosylate, -20°CMoisture exclusion

XLogP3

7.5

Hydrogen Bond Acceptor Count

6

Exact Mass

525.36168206 g/mol

Monoisotopic Mass

525.36168206 g/mol

Heavy Atom Count

34

UNII

5ZZK34MC3V

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

83519-04-4

Wikipedia

Ilmofosine

Dates

Modify: 2024-04-14

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